molecular formula C4H8N4O2 B2414513 4-Azido-d-homoalanine CAS No. 1858224-26-6

4-Azido-d-homoalanine

Cat. No. B2414513
CAS RN: 1858224-26-6
M. Wt: 144.134
InChI Key: NNWQLZWAZSJGLY-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-D-homoalanine, also known as ®-2-Amino-4-azidobutanoic acid hydrochloride, is a type of D-amino acid . It is used in the field of peptide synthesis . This compound can be fed to bacterial cells and incorporated into cell walls . It can also be used to generate L-RNA aptamers for the corresponding L-amino acid .


Molecular Structure Analysis

The empirical formula of 4-Azido-D-homoalanine is C4H8N4O2 · HCl, and its molecular weight is 180.59 .


Chemical Reactions Analysis

4-Azido-D-homoalanine is suitable for solution phase peptide synthesis . It can be incorporated into several model tripeptides, and a new elimination product of the azido moiety can be observed upon conditions of prolonged couplings .


Physical And Chemical Properties Analysis

4-Azido-D-homoalanine is a solid compound . It is available only in the USA and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Click Chemistry and Protein Functionalization

4-Azido-D-homoalanine is a clickable unnatural amino acid. Researchers use it for site-specific protein labeling and functionalization. The azide group in 4-Azido-D-homoalanine can be selectively modified using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This technique allows precise attachment of diverse probes or molecules to specific protein positions, enabling detailed studies of protein function and interactions.

Protein Engineering and Structure-Function Analysis

By incorporating 4-Azido-D-homoalanine into recombinant proteins, scientists can engineer proteins with unique properties. This method expands the chemical diversity of amino acids within proteins, providing opportunities for subsequent chemical reactions. Researchers have explored various analogs of 4-Azido-D-homoalanine to study protein structure, function, and stability .

Safety and Hazards

4-Azido-D-homoalanine is classified as a self-reactive substance . It is associated with several hazard statements, including H242 . Precautionary measures include P210, P234, P235, P240, P370 + P378, and P403 .

Future Directions

The rise of CuI-catalyzed click chemistry has increased the demand for azido and alkyne derivatives of amino acids as precursors for the synthesis of clicked peptides . Therefore, the possibility of in-house preparation of a set of five Fmoc azido amino acids was investigated . The hope is that the detailed synthetic protocols will inspire some peptide chemists to prepare these Fmoc azido acids in their laboratories and assist them in avoiding the extensive costs of azidopeptide syntheses .

properties

IUPAC Name

(2R)-2-amino-4-azidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWQLZWAZSJGLY-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=[N+]=[N-])[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-d-homoalanine

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